
alpha-Acétyldigoxine
Vue d'ensemble
Description
L’acétyldigoxine est un glycoside cardiaque dérivé de la plante Digitalis lanata. Il s’agit d’une forme acétylée de la digoxine, largement utilisée dans le traitement de diverses affections cardiaques, notamment l’insuffisance cardiaque congestive et la fibrillation auriculaire . L’acétyldigoxine augmente la contractilité du muscle cardiaque, ce qui en fait un agent thérapeutique précieux en cardiologie .
Applications De Recherche Scientifique
Pharmacological Properties
Mechanism of Action
Alpha-acetyldigoxin functions by inhibiting the sodium/potassium-transporting ATPase pump in myocardial cells. This action leads to increased intracellular sodium levels, which subsequently elevates calcium concentrations due to reduced extrusion via the sodium/calcium exchanger. The result is enhanced myocardial contractility and decreased conduction through the atrioventricular node, making it effective for controlling heart rate in conditions like atrial fibrillation .
Pharmacodynamics
The compound exhibits a narrow therapeutic index, necessitating careful monitoring during administration. Its primary effects include:
- Increased cardiac contractility : Enhances the force of contraction in heart muscle.
- Rate control : Slows down conduction through the AV node, beneficial for arrhythmias.
- Vagal stimulation : Increases parasympathetic tone, further aiding in heart rate control .
Clinical Applications
Heart Failure Management
Alpha-acetyldigoxin is utilized for rapid digitalization in patients with congestive heart failure. A clinical evaluation involving 21 patients indicated that administration of alpha-acetyldigoxin resulted in significant improvements in cardiac dynamics and patient symptoms .
Atrial Fibrillation and Flutter
Due to its ability to slow AV nodal conduction, alpha-acetyldigoxin is also employed in managing atrial fibrillation and flutter, providing an alternative to other antiarrhythmic agents .
Emerging Research and Case Studies
Recent studies have begun to explore the anticancer potential of alpha-acetyldigoxin and other cardiac glycosides. Research indicates that these compounds may induce apoptosis and inhibit angiogenesis in cancer cells, positioning them as promising candidates for cancer therapy .
Case Study Insights
- Cytotoxic Activity : A study highlighted that certain cardiac glycosides, including alpha-acetyldigoxin, exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism that involves cell cycle arrest and apoptosis induction .
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that alpha-acetyldigoxin may affect pathways involved in cell proliferation and survival, providing insights into its potential as an anticancer agent .
Comparative Data Table
Mécanisme D'action
L’acétyldigoxine exerce ses effets en inhibant la pompe Na+/K±ATPase dans les cellules cardiaques. Cette inhibition entraîne une augmentation des niveaux intracellulaires de sodium, ce qui à son tour provoque une augmentation des niveaux intracellulaires de calcium. L’augmentation du calcium améliore la contractilité du muscle cardiaque. De plus, il a été démontré que l’acétyldigoxine interagit avec d’autres cibles moléculaires, telles que le facteur 1α induisant l’hypoxie (HIF-1α) et le facteur nucléaire kappa B (NF-κB), contribuant à ses effets antitumoraux potentiels .
Composés similaires :
Digoxine : Le composé parent de l’acétyldigoxine, largement utilisé en cardiologie.
Digitoxine : Un autre glycoside cardiaque ayant des effets thérapeutiques similaires mais des propriétés pharmacocinétiques différentes.
Lanatoside C : Un précurseur de l’acétyldigoxine et de la digoxine, présent dans Digitalis lanata
Unicité de l’acétyldigoxine : L’acétyldigoxine est unique en raison de son groupe acétyle, qui modifie ses propriétés pharmacocinétiques et améliore potentiellement ses effets thérapeutiques. Comparée à la digoxine, l’acétyldigoxine peut avoir des caractéristiques d’absorption, de distribution, de métabolisme et d’excrétion différentes, ce qui en fait une alternative précieuse dans certains scénarios cliniques .
Analyse Biochimique
Biochemical Properties
Alpha-Acetyldigoxin increases the contractility of the heart by its positive inotropic effect on cardiac muscle . The exact enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .
Cellular Effects
It is known to influence cell function by increasing the contractility of the heart .
Molecular Mechanism
The molecular mechanism of action of Alpha-Acetyldigoxin is not fully annotated yet . It is known to exert its effects at the molecular level by increasing the contractility of the heart .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’acétyldigoxine peut être synthétisée à partir de la lanatoside C, un glycoside présent dans les feuilles de Digitalis lanata. Le processus implique une combinaison de prétraitements avec de l’acide acétique et du méthylate de sodium. L’acide acétique active la déglucosylation médiée par la digilanidase, augmentant les quantités de digoxine et d’acétyldigoxine. Le méthylate de sodium hydrolyse la lanatoside C en deslanoside, qui est ensuite converti en digoxine .
Méthodes de production industrielle : La production industrielle d’acétyldigoxine implique l’extraction de la lanatoside C des feuilles de Digitalis lanata, suivie de prétraitements chimiques et de procédés de purification. La chromatographie liquide haute performance (CLHP) est couramment utilisée pour déterminer la pureté et la concentration du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L’acétyldigoxine subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la réduction. Le composé est connu pour interagir avec les enzymes et autres molécules biologiques, ce qui conduit à ses effets thérapeutiques .
Réactifs et conditions courants :
Hydrolyse : L’acétyldigoxine peut être hydrolysée en digoxine en utilisant des conditions acides ou basiques.
Oxydation : Le composé peut subir des réactions d’oxydation en présence d’oxydants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium
Principaux produits formés : Le principal produit formé par l’hydrolyse de l’acétyldigoxine est la digoxine. D’autres réactions peuvent produire divers métabolites en fonction des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
L’acétyldigoxine a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé de référence en chimie analytique pour l’étude des glycosides cardiaques.
Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions enzymatiques.
Médecine : Principalement utilisé dans le traitement des affections cardiaques. .
Industrie : Utilisé dans la production de médicaments cardiaques et comme étalon dans les processus de contrôle de la qualité
Comparaison Avec Des Composés Similaires
Digoxin: The parent compound of acetyldigoxin, widely used in cardiology.
Digitoxin: Another cardiac glycoside with similar therapeutic effects but different pharmacokinetic properties.
Lanatoside C: A precursor to acetyldigoxin and digoxin, found in Digitalis lanata
Uniqueness of Acetyldigoxin: Acetyldigoxin is unique due to its acetyl group, which modifies its pharmacokinetic properties and potentially enhances its therapeutic effects. Compared to digoxin, acetyldigoxin may have different absorption, distribution, metabolism, and excretion characteristics, making it a valuable alternative in certain clinical scenarios .
Activité Biologique
Alpha-Acetyldigoxin is a cardiac glycoside derived from digoxin, known for its role in treating heart failure and certain arrhythmias. This compound exhibits notable biological activities, particularly through its effects on ion transport mechanisms in cardiac tissues. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.
Alpha-Acetyldigoxin primarily functions by inhibiting the Na, K-ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes in cardiac myocytes. This inhibition leads to increased intracellular sodium levels, promoting calcium influx via the Na/Ca exchanger. The resultant increase in intracellular calcium enhances myocardial contractility, making it beneficial for patients with heart failure .
Pharmacokinetics
Alpha-Acetyldigoxin is characterized by better absorption and a longer duration of action compared to its parent compound, digoxin. Its bioavailability is significant for oral administration, which is advantageous in clinical settings .
Biological Activity and Effects
The biological activity of alpha-acetyldigoxin extends beyond its cardiotonic effects. Recent studies have explored its potential anticancer properties, as cardiac glycosides have been shown to inhibit cancer cell proliferation at nanomolar concentrations. This suggests a dual role in both cardiovascular and oncological therapies .
Table 1: Comparison of Biological Activities
Activity Type | Alpha-Acetyldigoxin | Digoxin | Other Cardiac Glycosides |
---|---|---|---|
Cardiotonic Effect | High | High | Variable |
Anticancer Potential | Yes | Limited | Yes |
Bioavailability | High | Moderate | Variable |
Duration of Action | Long | Short | Variable |
Case Studies
- Heart Failure Management : In a clinical study involving patients with chronic heart failure, alpha-acetyldigoxin was administered alongside standard therapy. Results indicated improved ejection fraction and reduced hospitalizations due to heart failure exacerbations compared to controls receiving standard therapy alone .
- Cancer Therapeutics : A study evaluated the effects of alpha-acetyldigoxin on various cancer cell lines. The findings demonstrated significant inhibition of cell proliferation and induction of apoptosis in a dose-dependent manner, suggesting its potential as an adjunctive treatment in oncology .
Research Findings
Research has highlighted the isoform-specific binding affinities of alpha-acetyldigoxin to Na, K-ATPase isoforms in human cardiac tissues. Notably, it demonstrates distinct pharmacological profiles compared to other glycosides, which may influence therapeutic outcomes .
Table 2: Isoform Binding Affinities
Glycoside | α1β1 Affinity | α2β1 Affinity | α3β1 Affinity |
---|---|---|---|
Alpha-Acetyldigoxin | Moderate | Low | Low |
Digoxin | High | Moderate | Low |
Ouabain | High | High | Moderate |
Propriétés
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)18-37(52-20)58-40-22(3)54-36(17-31(40)46)57-39-21(2)53-35(16-30(39)45)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(47)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJSYYYURVNQU-DXJNJSHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203630 | |
Record name | alpha-Acetyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5511-98-8 | |
Record name | α-Acetyldigoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5511-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Acetyldigoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005511988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyldigoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | alpha-Acetyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Card-20(22)-enolide, 3-[(O-3-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-ACETYLDIGOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q28IFH7A50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.